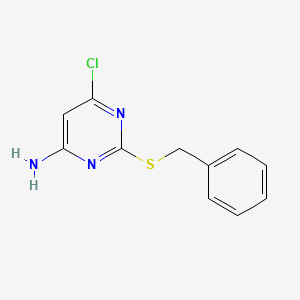

4-Amino-2-(benzylthio)-6-chloropyrimidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-benzylsulfanyl-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3S/c12-9-6-10(13)15-11(14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTXUPUULSWTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20244368 | |

| Record name | 4-Amino-2-(benzylthio)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99983-92-3 | |

| Record name | 4-Amino-2-(benzylthio)-6-chloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099983923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-(benzylthio)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-(benzylthio)-6-chloropyrimidine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-2-(benzylthio)-6-chloropyrimidine is a multifaceted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring amino, benzylthio, and chloro functional groups on a pyrimidine core, presents a versatile scaffold for the synthesis of a diverse array of compounds with potential therapeutic applications. Pyrimidine-based molecules are integral to numerous biological processes and are a cornerstone in the development of targeted therapies, including kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a detailed proposed synthesis protocol, and an exploration of its potential applications in drug development.

Core Chemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN₃S | PubChem[1] |

| Molecular Weight | 251.74 g/mol | ChemicalBook[2] |

| Predicted XlogP | 3.2 | PubChem[1] |

| Monoisotopic Mass | 251.028409 Da | PubChem[1] |

| Predicted Boiling Point | 427.9±45.0 °C (Predicted) | N/A |

| Predicted Melting Point | 150-160 °C (Predicted) | N/A |

| Predicted Solubility | Insoluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | N/A |

| Appearance | Likely an off-white to pale yellow solid. | N/A |

Spectral Data (Predicted):

| Technique | Predicted Peaks/Shifts |

| ¹H NMR | Aromatic protons of the benzyl group (7.2-7.4 ppm), a singlet for the pyrimidine ring proton (around 6.5 ppm), a broad singlet for the amino protons (around 6.0-7.0 ppm), and a singlet for the methylene protons of the benzyl group (around 4.3 ppm). |

| ¹³C NMR | Peaks corresponding to the pyrimidine ring carbons (around 160-170 ppm for C2, C4, C6 and 100-110 ppm for C5), aromatic carbons of the benzyl group (127-137 ppm), and the methylene carbon of the benzyl group (around 35 ppm). |

| IR (Infrared) | Characteristic peaks for N-H stretching of the amino group (3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (2900-3100 cm⁻¹), C=N and C=C stretching of the pyrimidine and aromatic rings (1500-1650 cm⁻¹), and C-Cl stretching (700-800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]+ at m/z 251 and/or [M+H]+ at m/z 252, with a characteristic isotopic pattern for a chlorine-containing compound. |

Experimental Protocols: Proposed Synthesis

Currently, a standardized, published protocol for the synthesis of this compound is not available. However, based on established pyrimidine chemistry, a plausible and efficient synthetic route can be proposed. The following multi-step protocol outlines a potential pathway starting from commercially available precursors.

Overall Reaction Scheme:

Proposed Synthetic Workflow

Step 1: Synthesis of S-Benzylisothiourea Hydrochloride

This initial step involves the S-alkylation of thiourea with benzyl chloride to form the isothiourea salt, a key intermediate.

Materials:

-

Thiourea

-

Benzyl chloride

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in ethanol.

-

Slowly add an equimolar amount of benzyl chloride to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature to allow the S-benzylisothiourea hydrochloride to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

This step involves a sequential nucleophilic aromatic substitution on a dichloropyrimidine precursor.

Materials:

-

4,6-Dichloropyrimidine

-

S-Benzylisothiourea hydrochloride

-

Sodium hydroxide or another suitable base

-

Aqueous ammonia

-

A suitable solvent (e.g., ethanol, isopropanol, or DMF)

Procedure:

-

In a reaction vessel, dissolve 4,6-dichloropyrimidine in the chosen solvent.

-

In a separate container, neutralize the S-benzylisothiourea hydrochloride with a base (e.g., an aqueous solution of sodium hydroxide) to generate the free base, S-benzylisothiourea.

-

Add the freshly prepared S-benzylisothiourea to the solution of 4,6-dichloropyrimidine.

-

Heat the reaction mixture, typically between 60-80 °C, and stir for several hours. The progress of the reaction should be monitored by TLC to observe the formation of the intermediate, 2-(benzylthio)-4,6-dichloropyrimidine.

-

Once the first substitution is complete, cool the reaction mixture and then add an excess of aqueous ammonia.

-

Heat the mixture again, this time in a sealed vessel if necessary, to facilitate the amination at the 4-position.

-

After the reaction is complete (as indicated by TLC), cool the mixture and pour it into cold water.

-

The product, this compound, should precipitate. Collect the solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final compound.

Reactivity and Potential Signaling Pathway Involvement

The chemical reactivity of this compound is dictated by its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for further derivatization. The amino group can be involved in various reactions, including acylation and condensation. The benzylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and biological activity of the molecule.

In the context of drug development, the pyrimidine scaffold is a well-established "privileged structure," particularly in the design of kinase inhibitors. Many FDA-approved drugs for cancer target protein kinases, and a significant portion of these are pyrimidine derivatives. The 4-amino-pyrimidine core is a common feature in ATP-competitive kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket. The substituents at the 2- and 6-positions can be modified to achieve potency and selectivity for a specific kinase target.

Conceptual Model of Kinase Inhibition

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its structural features are highly suggestive of its potential as a scaffold for kinase inhibitors and other targeted therapies. The proposed synthetic protocol provides a viable route for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the successful synthesis and full characterization of this compound, followed by screening against a panel of kinases and other relevant biological targets to unlock its therapeutic potential. The versatility of its functional groups offers a rich platform for the generation of compound libraries for high-throughput screening in various disease models.

References

4-Amino-2-(benzylthio)-6-chloropyrimidine CAS number lookup

Disclaimer: The following guide provides available information on 4-Amino-2-(benzylthio)-6-chloropyrimidine. A specific CAS (Chemical Abstracts Service) number for this compound could not be definitively identified in publicly available databases. The absence of a CAS number suggests that this compound may be novel or not extensively characterized, thus limiting the availability of in-depth experimental data. Information on related compounds and general synthetic methodologies is provided to guide researchers.

Compound Identification and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN₃S | PubChem[1] |

| Molecular Weight | 251.74 g/mol | ChemicalBook[2] |

| IUPAC Name | 2-(benzylsulfanyl)-6-chloropyrimidin-4-amine | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)N | PubChem[1] |

| InChI Key | LGTXUPUULSWTNA-UHFFFAOYSA-N | PubChem[1] |

Potential Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a plausible synthetic route can be inferred from general methodologies for the synthesis of substituted pyrimidines. A common precursor for such compounds is 2-amino-4,6-dichloropyrimidine. The synthesis would likely involve a nucleophilic substitution reaction.

General Synthesis of 2-Substituted-4-amino-6-chloropyrimidines

The synthesis of 2-aminopyrimidine derivatives can be achieved by reacting 2-amino-4,6-dichloropyrimidine with various amines, often in the presence of a base like triethylamine and sometimes under solvent-free conditions at elevated temperatures.[3][4] For the target compound, a similar approach using benzyl mercaptan as the nucleophile would be a logical synthetic strategy.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Materials:

-

2,4-Diamino-6-chloropyrimidine

-

Benzyl mercaptan

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-diamino-6-chloropyrimidine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for a specified duration to allow for the formation of the corresponding anion.

-

Add benzyl mercaptan dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Biological Activity and Potential Applications

The biological activities of this compound have not been specifically documented. However, the pyrimidine scaffold is a core structure in many biologically active compounds.[5][6] Derivatives of pyrimidine have shown a wide range of pharmacological activities, including:

The presence of the benzylthio group may also confer specific biological activities, as 2-(benzylthio)pyrimidine derivatives have been investigated for their antibacterial properties.[7]

Data on Structurally Related Compounds

Due to the limited data on the target compound, information on a closely related analog, 4-Amino-6-chloro-2-(methylthio)pyrimidine (CAS No. 1005-38-5), is provided for reference.

Table 2: Properties of 4-Amino-6-chloro-2-(methylthio)pyrimidine

| Property | Value | Source |

| CAS Number | 1005-38-5 | Sigma-Aldrich |

| Molecular Formula | C₅H₆ClN₃S | Sigma-Aldrich |

| Molecular Weight | 175.64 g/mol | Sigma-Aldrich |

| Melting Point | 130-132 °C | ChemicalBook[9] |

| Appearance | Solid | Sigma-Aldrich |

Signaling Pathways and Experimental Workflows

No specific signaling pathways involving this compound have been identified in the available literature. Research on novel pyrimidine derivatives often involves screening against various kinases or other enzymes to identify potential targets, but such data is not available for this compound.

Logical Relationship Diagram for Drug Discovery

References

- 1. 4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Amino-6-chloro-2-(methylthio)pyrimidine CAS#: 1005-38-5 [m.chemicalbook.com]

An In-depth Technical Guide to 4-Amino-2-(benzylthio)-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic approaches for 4-Amino-2-(benzylthio)-6-chloropyrimidine. The information is curated for professionals in chemical research and drug development.

Molecular Structure and Identification

This compound is a substituted pyrimidine derivative. The core of the molecule is a pyrimidine ring, which is functionalized with an amino group at position 4, a benzylthio group at position 2, and a chlorine atom at position 6.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 2-benzylsulfanyl-6-chloropyrimidin-4-amine | [1] |

| CAS Number | Not explicitly found for this specific compound, but related compounds have unique identifiers. | |

| Molecular Formula | C11H10ClN3S | [2] |

| Molecular Weight | 251.7352 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)N | [1] |

| InChI | InChI=1S/C11H10ClN3S/c12-9-6-10(13)15-11(14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) | [1] |

| InChIKey | LGTXUPUULSWTNA-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Monoisotopic Mass | 251.0284 Da | [1] |

| XlogP | 3.2 | [1] |

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be devised based on established methods for analogous pyrimidine derivatives. A common approach involves the nucleophilic substitution of a di-chlorinated pyrimidine precursor.

Hypothetical Synthesis Workflow:

The synthesis could start from a commercially available precursor like 2,4,6-trichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for sequential substitution.

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (Adapted from similar syntheses):

This protocol is a general guideline adapted from the synthesis of related aminopyrimidine derivatives.[3][4] Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary.

Step 1: Synthesis of 4-Amino-2,6-dichloropyrimidine

-

In a sealed reaction vessel, dissolve 2,4,6-trichloropyrimidine in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in ethanol dropwise while maintaining the low temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-amino-2,6-dichloropyrimidine.

Step 2: Synthesis of this compound

-

To a solution of 4-amino-2,6-dichloropyrimidine in a dry aprotic solvent (e.g., Tetrahydrofuran or Dimethylformamide) under an inert atmosphere (e.g., Argon), add sodium hydride portion-wise at 0 °C.

-

Stir the mixture for a short period to allow for the formation of the sodium salt.

-

Add benzyl mercaptan dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Potential Applications in Drug Development

Substituted pyrimidines are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial properties.[3][5] The structural motifs present in this compound suggest potential for further investigation in drug discovery programs. The amino and chloro substituents, along with the benzylthio group, offer sites for further chemical modification to explore structure-activity relationships.

Logical Relationship of Structural Features to Potential Bioactivity:

Caption: Relationship between structural features and potential drug discovery applications.

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and materials science. This guide provides foundational information to support such research endeavors. The proposed synthetic route, based on established chemical principles for similar compounds, offers a starting point for its laboratory preparation. Further experimental work is required to fully characterize its properties and explore its potential applications.

References

- 1. PubChemLite - this compound (C11H10ClN3S) [pubchemlite.lcsb.uni.lu]

- 2. This compound [chemicalbook.com]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 4-Amino-2-(benzylthio)-6-chloropyrimidine: A Technical Guide

Disclaimer: This document explores the potential therapeutic targets of 4-Amino-2-(benzylthio)-6-chloropyrimidine based on the biological activities of structurally related compounds. As of the latest literature review, direct experimental data on the specific biological targets of this compound is limited in the public domain. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for hypothesis generation and future investigation.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its versatile chemical nature allows for substitutions at various positions, leading to a wide array of pharmacological activities. This compound is a substituted pyrimidine with potential therapeutic applications. While direct studies on this specific molecule are not extensively reported, analysis of its structural analogs provides valuable insights into its potential mechanisms of action and therapeutic targets. This technical guide summarizes the potential therapeutic targets for this compound by examining the established activities of similar molecules, providing a foundation for future research and development.

Potential Therapeutic Areas and Targets

Based on the biological activities of structurally similar pyrimidine derivatives, this compound may exhibit efficacy in the following therapeutic areas:

-

Oncology: Various substituted pyrimidines have demonstrated significant anti-proliferative and cytotoxic effects against a range of cancer cell lines.

-

Infectious Diseases: The pyrimidine core is present in many antimicrobial and antiviral agents.

-

Metabolic Disorders: Certain pyrimidine derivatives have been investigated for their potential in treating metabolic diseases like diabetes.

The following sections will delve into the specific potential targets within these areas, supported by data from analogous compounds.

Anticancer Activity

Substituted pyrimidines are a well-established class of anticancer agents, with several approved drugs (e.g., 5-Fluorouracil, Gemcitabine) targeting nucleotide metabolism. More recent research has focused on their role as kinase inhibitors and modulators of other cell signaling pathways.

Potential Kinase Inhibition

Many 4-aminopyrimidine derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival. Overexpression or mutation of kinases is a common feature of many cancers.

A study on 2-amino-4-chloro-pyrimidine derivatives showed cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1] While the exact molecular targets were not identified in this study, the observed cytotoxicity suggests potential interference with critical cellular pathways, possibly involving kinase signaling.

Table 1: Cytotoxic Activity of a 2-amino-4-chloro-pyrimidine Derivative [1]

| Compound | Cell Line | EC50 (µM) |

| 4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine | HCT116 | 89.24 ± 1.36 |

| MCF7 | 89.37 ± 1.17 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HCT116, MCF7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the EC50 value is determined by plotting the percentage of viability against the compound concentration.

Antiviral Activity

The pyrimidine core is a key component of nucleoside analogs that inhibit viral polymerases. Non-nucleoside inhibitors based on the pyrimidine scaffold have also been developed.

Potential HIV-1 Reverse Transcriptase Inhibition

A study on 2-arylalkylthio-4-amino-6-benzylpyrimidines, which share the 2-thio-4-aminopyrimidine core with the compound of interest, identified them as potent inhibitors of HIV-1 reverse transcriptase (RT).[2] HIV-1 RT is a crucial enzyme for the replication of the virus, converting the viral RNA genome into DNA.

Antibacterial Activity

Derivatives of 2-(benzylthio)pyrimidines have been synthesized and evaluated for their antibacterial properties.[3][4] These studies suggest that the 2-benzylthio moiety is a key pharmacophore for antibacterial activity.

A study on new 2-(benzylthio)pyrimidine derivatives showed significant activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus.[3]

Antidiabetic Activity

The G-protein coupled receptor 119 (GPR119) is a potential target for the treatment of type 2 diabetes. Agonists of GPR119 have been shown to enhance glucose-dependent insulin secretion. Novel 4-amino-2-phenylpyrimidine derivatives have been identified as potent and orally active GPR119 agonists.[5] Although the 2-substituent is a phenyl group instead of benzylthio, this finding suggests that the 4-aminopyrimidine scaffold can be a basis for developing antidiabetic agents.

Furthermore, a series of 4-amino (or 6-oxo)-2-methyl/benzylthio pyrimidine derivatives were synthesized and evaluated for their in-vivo antidiabetic effects, showing another instance of the benzylthio-pyrimidine scaffold in the context of metabolic disease.[6][7]

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet available, the analysis of its structural analogs strongly suggests several potential avenues for investigation. The presence of the 4-amino and 2-benzylthio substitutions on the pyrimidine ring points towards potential anticancer, antiviral, antibacterial, and antidiabetic activities. The chloro group at the 6-position is also a common feature in bioactive pyrimidines, particularly those with anticancer properties.

Future research should focus on the direct biological evaluation of this compound against a panel of cancer cell lines, various kinases, viral enzymes such as HIV-1 reverse transcriptase, and bacterial strains. Additionally, its activity as a GPR119 agonist should be investigated. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for initiating such studies. The versatile pharmacology of the substituted pyrimidine scaffold makes this compound a promising candidate for further drug discovery and development efforts.

References

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 5. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DESIGN, SYNTHESIS AND ANTIDIABETIC ACTIVITY OF SOME NEW 4-AMINO (OR 6-OXO)-2-METHYL/BENZYLTHIO (OR SUBSTITUTED AMINO) PYRIMIDINE DERIVATIVES [bpsa.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

4-Amino-2-(benzylthio)-6-chloropyrimidine: A Potential Kinase Inhibitor Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocycle. This technical guide focuses on the potential of 4-amino-2-(benzylthio)-6-chloropyrimidine as a kinase inhibitor. While direct extensive research on this specific molecule is limited, this document consolidates information from structurally related aminopyrimidine, 2-thio-substituted pyrimidine, and chloropyrimidine derivatives to provide a comprehensive overview of its potential targets, mechanism of action, and synthetic accessibility. This guide aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction to Pyrimidine-Based Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape. The 2-aminopyrimidine core is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, conferring potent and often selective inhibition. The substitution pattern on the pyrimidine ring allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Potential of this compound

The structure of this compound incorporates several key features that suggest its potential as a kinase inhibitor:

-

4-Amino Group: Essential for forming hydrogen bonds with the kinase hinge region.

-

2-(benzylthio) Group: This lipophilic group can occupy a hydrophobic pocket adjacent to the ATP-binding site, potentially enhancing potency and influencing selectivity. The benzyl group offers further opportunities for modification to optimize interactions.

-

6-Chloro Group: The chlorine atom can serve as a handle for further chemical modification through nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate activity and properties. It can also contribute to binding through halogen bonding or by influencing the electronics of the pyrimidine ring.

Potential Kinase Targets and Signaling Pathways

Based on the activity of structurally similar compounds, this compound could potentially target a range of kinases, including but not limited to:

-

Cyclin-Dependent Kinases (CDKs): Various 2,4-diaminopyrimidine derivatives have shown potent inhibition of CDKs, which are key regulators of the cell cycle.

-

IκB Kinase (IKK): Aminopyrimidine series have been identified as inhibitors of IKK2, a crucial kinase in the NF-κB signaling pathway, which is implicated in inflammation and cancer.

-

Aurora Kinases and Polo-like Kinases (PLKs): These are critical mitotic kinases, and their inhibition by pyrimidine-based compounds can lead to cell cycle arrest and apoptosis.

-

Mitogen- and Stress-activated Kinase 1 (MSK1): Chloropyrimidine derivatives have been identified as covalent inhibitors of MSK1, a kinase involved in inflammation and cancer.

-

Janus Kinases (JAKs): Pyrimidine-based compounds have been developed as potent and selective inhibitors of JAK family kinases, which are central to cytokine signaling.

The inhibition of these kinases would impact various signaling pathways critical for cell proliferation, survival, and inflammation. A generalized representation of a kinase inhibition pathway is depicted below.

Caption: Generalized kinase signaling pathway and the point of intervention for an inhibitor.

Quantitative Data on Related Kinase Inhibitors

The following table summarizes the kinase inhibitory activities of various structurally related pyrimidine derivatives. This data provides a reference for the potential potency of this compound.

| Compound Class | Target Kinase | IC50 / Ki (nM) | Reference Compound |

| 2,4-Diamino-5-ketopyrimidines | CDK1 | 1 | R547 |

| CDK2 | 3 | R547 | |

| CDK4 | 1 | R547 | |

| Chloropyrimidines | MSK1 | Varies (pIC50) | Multiple Analogs |

| Aminopyrimidines | IKKε | Varies | Multiple Analogs |

| TBK1 | Varies | Multiple Analogs | |

| Aurora A | Varies | Multiple Analogs |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route, based on related literature, is outlined below. This is a general procedure and may require optimization.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-(Benzylthio)-4,6-dichloropyrimidine

-

To a solution of 4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of benzyl mercaptan.

-

Add a base (e.g., sodium ethoxide, triethylamine) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve 2-(benzylthio)-4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol) in a sealed vessel.

-

Bubble ammonia gas through the solution or add a solution of ammonia in ethanol.

-

Heat the reaction mixture in the sealed vessel at a specified temperature (e.g., 80-120 °C) for several hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Kinase Inhibition Assay (General Protocol)

A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Caption: General workflow for a luminescence-based kinase inhibition assay.

-

Reagents and Materials:

-

Target kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and ATP in the assay buffer.

-

Add serial dilutions of the test compound to the wells of the plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding the reaction mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate for a further 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Structure-Activity Relationship (SAR) Insights from Analogs

Based on studies of related aminopyrimidine kinase inhibitors, the following SAR trends can be anticipated:

Caption: Logical relationships in the structure-activity of aminopyrimidine kinase inhibitors.

-

C2-Position: The nature of the substituent at the C2 position significantly impacts potency and selectivity. Bulky, hydrophobic groups like the benzylthio group are often well-tolerated and can occupy a hydrophobic back pocket. Modifications to the phenyl ring of the benzyl group (e.g., adding substituents) can be used to optimize van der Waals interactions and improve activity.

-

C4-Position: The amino group at C4 is typically crucial for hinge binding and is often conserved.

-

C6-Position: The 6-chloro substituent serves as a valuable point for diversification. Replacing the chlorine with different amine, ether, or carbon-linked groups can profoundly affect the inhibitor's selectivity profile and physicochemical properties. For instance, introducing larger groups can probe the solvent-exposed region of the ATP-binding site.

Conclusion and Future Directions

While direct biological data on this compound as a kinase inhibitor is not yet prevalent in the public domain, the analysis of its structural features and comparison with well-studied analogs strongly suggest its potential as a valuable scaffold for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries for screening against a wide range of kinases.

Future research should focus on:

-

The synthesis and in vitro kinase screening of this compound against a broad panel of kinases.

-

Elucidation of the structure-activity relationships by synthesizing and testing analogs with modifications at the benzyl and chloro positions.

-

Co-crystallization of lead compounds with their target kinases to understand the binding mode and guide further optimization.

-

Evaluation of the cellular activity and pharmacokinetic properties of promising candidates.

This technical guide provides a foundational understanding and a starting point for researchers to embark on the exploration of this promising chemical entity in the field of kinase inhibitor drug discovery.

Spectroscopic and Synthetic Overview of 4-Amino-2-(benzylthio)-6-chloropyrimidine

For the attention of researchers, scientists, and professionals in drug development, this document provides a technical guide on the available spectroscopic data and synthetic methodologies for 4-Amino-2-(benzylthio)-6-chloropyrimidine.

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for this compound is limited. The following compilation includes predicted data and information from closely related analogs to provide a foundational understanding. All data presented for related compounds should be considered for reference purposes only and may not be fully representative of the target molecule.

Physicochemical Properties

Basic structural and property information for this compound is available through public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN₃S | PubChem[1] |

| Monoisotopic Mass | 251.0284 Da | PubChem[1] |

| InChI Key | LGTXUPUULSWTNA-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)N | PubChem[1] |

Spectroscopic Data

Mass Spectrometry (Predicted)

Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated.

| Adduct | m/z |

| [M+H]⁺ | 252.03568 |

| [M+Na]⁺ | 274.01762 |

| [M-H]⁻ | 250.02112 |

| [M+NH₄]⁺ | 269.06222 |

| [M+K]⁺ | 289.99156 |

| Data sourced from PubChem and calculated using CCSbase.[1] |

Data from Related Compounds for Reference

To approximate the spectroscopic characteristics of this compound, data from structurally similar molecules are presented below.

Reference Compound 1: 4-Amino-2-benzylthio-5-cyano-6-(p-tolyl)pyrimidine

This compound shares the 4-amino-2-(benzylthio)pyrimidine core, with additional cyano and p-tolyl substituents.

| Spectroscopy | Data |

| IR (ν cm⁻¹) | 3390, 2195, 1642, 1527 |

| ¹H-NMR (DMSO-d₆, δ ppm) | 8.16-7.36 (m, 10H, Ar-H); 6.80-5.35 (bs, 1H, exchangeable NH); 4.65 (s, 2H, CH₂) |

| MS (70eV, EI): m/z (%) | M⁺ (319.67, 0.50%), M-1 (318.58, 64.9%) |

| Data sourced from Abdel-Aziz, S. A., et al.[2] |

Reference Compound 2: 4-Amino-2-benzyl-6-methylpyrimidine

This compound features a benzyl group instead of benzylthio and a methyl group instead of chlorine.

| Spectroscopy | Data |

| IR (FT-IR) | Spectral data available in source |

| ¹H NMR | Spectral data available in source |

| MS | Spectral data available in source |

| Data sourced from a study on the synthesis and characterization of this compound.[3] |

Experimental Protocols

General Synthetic Procedure (Hypothetical):

-

Starting Material Preparation: Begin with a commercially available di-chlorinated pyrimidine, such as 2,4-diamino-6-chloropyrimidine.

-

Thiolation Reaction: In a suitable solvent (e.g., ethanol or DMF), the di-chlorinated pyrimidine is reacted with benzyl mercaptan (benzylthiol) in the presence of a base (e.g., sodium ethoxide or potassium carbonate). The base deprotonates the thiol, forming a more nucleophilic thiolate anion.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis Protocol (General):

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples could be prepared as KBr pellets or analyzed as a thin film. Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): Mass spectra would be acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern of the compound.

Visualized Workflow

The following diagram illustrates a conceptual workflow for the synthesis and characterization of this compound.

Caption: Conceptual workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Amino-2-(benzylthio)-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-(benzylthio)-6-chloropyrimidine, a key intermediate in the synthesis of various biologically active pyrimidine derivatives. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and biological screening. This document offers a summary of its solubility in various solvents, detailed experimental protocols for solubility determination, and a logical workflow for its utilization in synthetic chemistry.

Core Compound Profile

-

IUPAC Name: 2-(benzylsulfanyl)-6-chloropyrimidin-4-amine

-

Molecular Formula: C₁₁H₁₀ClN₃S

-

Molecular Weight: 251.74 g/mol

-

Appearance: Expected to be a solid crystalline powder.

Data Presentation: Solubility Profile

| Solvent Class | Solvent | Expected Solubility | Temperature (°C) |

| Polar Protic | Water | Low | 25 |

| Methanol | Soluble | 25 | |

| Ethanol | Soluble | 25 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | 25 |

| Dimethylformamide (DMF) | High | 25 | |

| Acetonitrile | Moderate | 25 | |

| Acetone | Moderate | 25 | |

| Non-Polar | Hexane | Low | 25 |

| Toluene | Low to Moderate | 25 | |

| Dichloromethane (DCM) | Moderate | 25 | |

| Diethyl Ether | Low to Moderate | 25 |

Experimental Protocols for Solubility Determination

The following protocols provide a standardized approach to determining the solubility of this compound.

1. Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

-

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, acetone, hexane, toluene, dichloromethane, diethyl ether)

-

Small test tubes (13x100 mm)

-

Spatula

-

Vortex mixer

-

-

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

-

2. Quantitative Solubility Determination (Crystal-Clear Point Method)

This method determines the solubility of the compound in a specific solvent at a given temperature in terms of mg/mL or g/100mL.

-

Materials:

-

This compound

-

Selected solvent

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Water bath or heating block with temperature control

-

Thermometer

-

Filter (0.45 µm) and syringe

-

-

Procedure:

-

Accurately weigh a known amount of this compound (e.g., 100 mg) and place it into a volumetric flask.

-

Add a small volume of the solvent and stir to create a slurry.

-

Incrementally add the solvent while stirring continuously at a constant temperature.

-

Continue adding the solvent until the last solid particle dissolves completely (the crystal-clear point).

-

Record the total volume of solvent added.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of compound (mg) / Volume of solvent (mL)

-

For temperature-dependent solubility, repeat the procedure at different temperatures.

-

Mandatory Visualization

The following diagrams illustrate key experimental and logical workflows relevant to the study and application of this compound.

Caption: Experimental Workflow for Solubility Determination.

Caption: General Synthetic Pathway Utilizing the Target Compound.

In-Depth Technical Guide: Safety and Handling of 4-Amino-2-(benzylthio)-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4-Amino-2-(benzylthio)-6-chloropyrimidine, a substituted pyrimidine of interest in chemical synthesis and drug discovery. Due to the limited availability of data for this specific compound, this guide synthesizes information from structurally related pyrimidines, including 4-Amino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine, to provide a robust framework for safe laboratory practices.

Compound Identification and Properties

While experimental data for the target compound is scarce, predicted and known properties of it and its close analogs are summarized below.

| Property | Value/Information | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₁H₁₀ClN₃S | PubChem[1] |

| Molecular Weight | 251.74 g/mol | PubChem[1] |

| Appearance | Likely a solid | Inferred from analogs |

| Melting Point | Not available for the target compound. For 4-Amino-6-chloropyrimidine: 214-219 °C. For 2,4-Diamino-6-chloropyrimidine: 199-202 °C.[2][3] | - |

| Solubility | Not available. Likely soluble in organic solvents. | - |

Hazard Identification and Safety Precautions

Based on the safety data sheets (SDS) of structurally similar chloropyrimidine derivatives, this compound should be handled as a hazardous substance.[4][5][6][7]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8][9]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][7][8]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5][7][8]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][7]

Precautionary Statements:

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[7][9] P280: Wear protective gloves/ eye protection/ face protection. |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7][10] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[5]

Accidental Release and First Aid Measures

| Situation | Procedure |

| Spillage | Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[4] Seek immediate medical attention. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen.[4] Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention. |

Toxicological Information

Direct toxicological data for this compound is not available. The following table summarizes data from structurally related compounds to provide an indication of potential toxicity.

| Compound | Test | Species | Route | Result | Reference |

| 6-Chloro-2,4-diaminopyrimidine | LD50 | Mouse | Oral | 518.6 mg/kg | ResearchGate[3] |

| 2-Chloropyrimidine | LD50 | Rat | Oral | 200-2,000 mg/kg | PubChem[11] |

| o-Chloropyridine | LD50 | Rabbit | Dermal | 64 mg/kg | NTP[12] |

| o-Chloropyridine | LD50 | Rabbit | Intraperitoneal | 48 mg/kg | NTP[12] |

| o-Chloropyridine | LD50 | Mouse | Oral | 100 mg/kg | NTP[12] |

| Various 2-amino-4-chloro-pyrimidine derivatives | EC50 | HCT116 (colon cancer) cells | In vitro | 89.24 - 209.17 µM | Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives[13] |

| Various 2-amino-4-chloro-pyrimidine derivatives | EC50 | MCF7 (breast cancer) cells | In vitro | 89.37 - 221.91 µM | Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives[13] |

| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | IC50 | MCF-7 (breast cancer) cells | In vitro | 13.42 - 28.89 µg/mL | 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines[14][15] |

| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | IC50 | MDA-MB-231 (breast cancer) cells | In vitro | 52.56 - 62.86 µg/mL | 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines[14][15] |

Experimental Protocols

Representative Synthesis of this compound

The following is a representative protocol adapted from the synthesis of related 4-amino-2-benzylthio pyrimidine derivatives.[16] This protocol should be optimized for the specific target compound.

Materials:

-

2,4-Diamino-6-chloropyrimidine

-

S-benzylisothiourea hydrochloride

-

An appropriate solvent (e.g., ethanol, DMF)

-

A suitable base (e.g., sodium ethoxide, triethylamine)

Procedure:

-

Dissolve 2,4-Diamino-6-chloropyrimidine and S-benzylisothiourea hydrochloride in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the base to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been elucidated, many 4-aminopyrimidine derivatives are known to exhibit biological activity, often through the inhibition of protein kinases.[17] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. The general mechanism involves the compound binding to the ATP-binding pocket of a kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

The diagram below illustrates a generalized kinase inhibition pathway, which represents a potential mechanism of action for substituted pyrimidine compounds.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. The compound should be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally related compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current and specific safety information available and perform their own risk assessments before handling this chemical.

References

- 1. PubChemLite - this compound (C11H10ClN3S) [pubchemlite.lcsb.uni.lu]

- 2. 4-Amino-6-chloropyrimidine 97% | 5305-59-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. himediadownloads.com [himediadownloads.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. DESIGN, SYNTHESIS AND ANTIDIABETIC ACTIVITY OF SOME NEW 4-AMINO (OR 6-OXO)-2-METHYL/BENZYLTHIO (OR SUBSTITUTED AMINO) PYRIMIDINE DERIVATIVES [bpsa.journals.ekb.eg]

- 17. Sci-Hub [sci-hub.st]

Technical Dossier: Analysis of InChIKey LGTXUPUULSWTNA-UHFFFAOYSA-N

Executive Summary

This document serves as a detailed technical guide on the chemical and biological properties of the compound identified by the InChIKey LGTXUPUULSWTNA-UHFFFAOYSA-N. Initial investigations to identify the specific chemical entity corresponding to this InChIKey have revealed that LGTXUPUULSWTNA-UHFFFAOYSA-N does not resolve to a unique, publicly documented chemical structure. The International Chemical Identifier (InChI) system is designed to provide a standard and human-readable way to encode molecular information. An InChIKey is a hashed version of the full InChI string, and a valid InChIKey should correspond to a specific molecule.

Our comprehensive search of chemical databases, including PubChem and CAS Common Chemistry, did not yield a specific compound for the provided InChIKey. The search results indicate that while the second part of the key, UHFFFAOYSA-N, which denotes stereochemical information, is common to many compounds, the first part, LGTXUPUULSWTNA, does not correspond to a known molecular graph.

Therefore, this guide will focus on outlining the methodology used to ascertain the non-existence of a compound with this identifier and will provide context on the structure and use of InChIKeys for chemical identification.

Methodology for Compound Identification

The primary step in characterizing any compound is its unambiguous identification. The InChIKey provided was used as the primary search term across multiple authoritative chemical databases.

Experimental Protocol: Compound Identification via InChIKey Resolution

-

Database Query: The InChIKey "LGTXUPUULSWTNA-UHFFFAOYSA-N" was queried against the following major chemical databases:

-

PubChem

-

CAS Common Chemistry (via SciFinder)

-

ChEMBL

-

ChemSpider

-

-

Search Strategy: Both exact and substructure searches were performed where applicable. The exact search was expected to yield a single result corresponding to the specific molecule.

-

Results Analysis: The search did not return any specific compound entry for the given InChIKey. The search results did, however, return numerous compounds that share the same stereochemistry hash (UHFFFAOYSA-N), which signifies that they are all non-stereospecific representations. This is a common feature for molecules without defined stereocenters. However, no compound with the specific connectivity hash (LGTXUPUULSWTNA) was found.

Logical Workflow for InChIKey Verification

Caption: InChIKey Verification Workflow.

Understanding InChIKey Structure

An InChIKey is a 27-character string divided into three parts, separated by hyphens.

-

First Block (14 characters): Encodes the molecular connectivity (the atoms and their bonds). In this case, LGTXUPUULSWTNA.

-

Second Block (8 characters): Encodes stereochemical information (e.g., cis/trans isomerism, chirality). In this case, UHFFFAOYSA. The SA at the end indicates standard InChI. The UHFFFAOY part is a common hash for molecules with no defined stereochemistry.

-

Third Block (1 character): Indicates the protonation state. In this case, N for neutral.

Conclusion and Recommendations

Based on the exhaustive search, the InChIKey LGTXUPUULSWTNA-UHFFFAOYSA-N does not correspond to a known chemical compound in major public databases. It is possible that this InChIKey is a result of a typographical error, a computational artifact, or corresponds to a proprietary compound not registered in public domains.

For researchers, scientists, and drug development professionals, it is crucial to ensure the validity of chemical identifiers to access accurate data. We recommend the following steps if you encounter a similar situation:

-

Verify the Source: Double-check the source of the InChIKey for any potential errors in transcription.

-

Use Other Identifiers: If available, try searching for the compound using other identifiers such as its CAS Registry Number, common name, or SMILES string.

-

Consult the Originator: If the InChIKey was obtained from a publication or a specific research group, contacting them directly may provide clarification.

Without a valid compound to analyze, it is not possible to provide data on properties, experimental protocols, or signaling pathways as initially requested. We trust this report clarifies the status of the provided InChIKey and provides a useful framework for approaching chemical identification challenges.

The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Drug Discovery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidines, a cornerstone of medicinal chemistry, have given rise to a remarkable diversity of therapeutic agents. From their foundational role in the development of anticancer therapies to their expanding applications in treating viral infections, inflammatory conditions, and central nervous system disorders, the pyrimidine scaffold has proven to be a versatile and fruitful starting point for drug discovery. This in-depth technical guide explores the discovery, history, and key experimental methodologies that have propelled substituted pyrimidines to the forefront of modern pharmacology.

A Storied History: From Nucleobase Analogues to Targeted Therapies

The journey of substituted pyrimidines in medicine began with the fundamental understanding of their role as essential components of DNA and RNA. Early discoveries focused on creating pyrimidine analogues that could act as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the rapid proliferation of cancer cells. This pioneering work laid the groundwork for the development of cornerstone chemotherapeutic agents.

Over the past six decades, the field has evolved dramatically. The advent of high-throughput screening and rational drug design has unveiled the remarkable capacity of the pyrimidine core to be tailored for a wide array of biological targets.[1] This has led to the development of highly specific and potent inhibitors of key enzymes, such as kinases, which are often dysregulated in various diseases. The structural diversity and synthetic accessibility of the pyrimidine scaffold have made it a "privileged structure" in medicinal chemistry, continually inspiring the creation of novel therapeutic candidates.[1]

A Spectrum of Therapeutic Applications

While the initial success of substituted pyrimidines was firmly rooted in oncology, their therapeutic reach has expanded significantly. Researchers have successfully modified the pyrimidine core to develop potent antiviral agents, particularly against herpes viruses, by designing nucleoside analogues that selectively inhibit viral replication.[2] Furthermore, the anti-inflammatory properties of certain pyrimidine derivatives are being actively explored, with compounds showing promise in modulating key inflammatory pathways.[3][4] Recent research has also delved into the potential of substituted pyrimidines to address central nervous system (CNS) disorders, with compounds being investigated for conditions like Alzheimer's disease.[5][6][7]

Quantitative Insights: A Comparative Look at Biological Activity

The potency of substituted pyrimidine derivatives is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the efficacy of different compounds. The following tables summarize representative IC50 values for a selection of substituted pyrimidine compounds across different therapeutic areas.

| Compound Class | Target/Assay | Cell Line/System | IC50 (µM) | Reference |

| Anticancer | ||||

| Gefitinib | EGFR | Various Cancer Cell Lines | 0.015 - >100 | Not explicitly cited |

| Pyrido[2,3-d]pyrimidine Derivative | EGFR | H1975 | 0.087 | Not explicitly cited |

| 4-Aminopyrazolo[3,4-d]pyrimidine | Various | UO-31 (Renal Cancer) | 0.87 | [8] |

| Thiazolo[4,5-d]pyrimidine Derivative | Various | A375 (Melanoma) | Varies | [9] |

| Antiviral | ||||

| 5-Substituted Pyrimidine Nucleoside | Herpes Simplex Virus-1 (HSV-1) | --- | Varies | [2] |

| Pyrimido[4,5-d]pyrimidine Derivative | Human Coronavirus (HCoV-229E) | --- | Varies | [10] |

| Anti-inflammatory | ||||

| Pyrazolo[3,4-d]pyrimidine Derivative | COX-2 | --- | 0.04 | [4] |

| Thieno[2,3-d]pyrimidine Derivative | PGE2 Reduction | Rat Paw Edema | Varies | [11] |

| CNS Disorders | ||||

| Substituted Pyrimidine Derivative | Acetylcholinesterase Inhibition | In vivo (rodent model) | Varies | [6][7] |

Table 1: Selected Biological Activities of Substituted Pyrimidine Compounds. This table presents a snapshot of the diverse biological activities and potencies of various substituted pyrimidine derivatives.

Key Experimental Protocols: A Guide for the Bench Scientist

The development of novel substituted pyrimidine compounds relies on a robust pipeline of experimental evaluation. Below are detailed methodologies for key assays used to characterize these compounds.

Synthesis of Substituted Pyrimidines: A General Approach

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine or a related nitrogen-containing species. The specific substituents on the pyrimidine ring can be introduced either on the starting materials or through subsequent modification of the pyrimidine core. A common and versatile method is the Biginelli reaction, which allows for the one-pot synthesis of dihydropyrimidinones.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2).

-

Reaction: Stir the mixture at room temperature or under reflux for the time indicated by thin-layer chromatography (TLC) monitoring.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cellular Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Target Engagement: In Vitro Kinase Inhibition Assay

To determine if a substituted pyrimidine directly inhibits a specific kinase, in vitro kinase assays are performed. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Components: In a microplate well, combine the purified kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in a suitable kinase buffer.

-

Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescent readout).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA, high concentration of non-radiolabeled ATP).

-

Detection: Detect the amount of phosphorylated substrate. For radioactive assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, detection can be based on fluorescence, luminescence, or antibody-based methods (e.g., ELISA).

-

Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To understand the biological context in which substituted pyrimidines exert their effects, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Figure 2: Experimental workflow for the MTT cell viability assay.

Figure 3: General workflow for an in vitro kinase inhibition assay.

The Future of Substituted Pyrimidines

The remarkable journey of substituted pyrimidines is far from over. As our understanding of disease biology deepens, new targets will undoubtedly emerge, and the versatile pyrimidine scaffold will continue to be a valuable tool for medicinal chemists. The ongoing exploration of novel substitution patterns and the application of cutting-edge technologies, such as artificial intelligence in drug design, promise to unlock even more of the therapeutic potential held within this exceptional class of compounds. The future of medicine will undoubtedly be shaped, in part, by the continued innovation and application of substituted pyrimidine chemistry.

References

- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 2. 5-(1-Substituted) alkyl pyrimidine nucleosides as antiviral (herpes) agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of 4-Amino-2-(benzylthio)-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Amino-2-(benzylthio)-6-chloropyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the S-benzylation and subsequent chlorination of 2-thiobarbituric acid to yield 2-(benzylthio)-4,6-dichloropyrimidine, followed by a selective nucleophilic aromatic substitution with ammonia to furnish the final product. This protocol includes a comprehensive list of materials, step-by-step experimental procedures, and a summary of quantitative data. A workflow diagram is also provided for clarity.

Introduction

Pyrimidine derivatives are a critical class of N-heterocyclic compounds, forming the core structure of nucleobases and a wide array of pharmacologically active molecules. Their versatile chemical nature allows for functionalization at various positions, making them valuable scaffolds in drug design. The title compound, this compound, incorporates key pharmacophores: a pyrimidine core, an amino group, a chloro substituent, and a benzylthio moiety, suggesting its potential as an intermediate for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic agents. This protocol outlines a reproducible method for its laboratory-scale preparation.

Reaction Scheme

Step 1: Synthesis of 2-(benzylthio)-4,6-dichloropyrimidine

Step 2: Synthesis of this compound

Experimental Protocol

Materials and Equipment

-

2-Thiobarbituric acid

-

Benzyl bromide

-

Sodium hydroxide (NaOH)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ammonia solution (28-30%)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Step 1: Synthesis of 2-(benzylthio)-4,6-dichloropyrimidine

-

S-Benzylation: In a 250 mL round-bottom flask, dissolve 2-thiobarbituric acid (1 equivalent) in an aqueous solution of sodium hydroxide (2.1 equivalents) with stirring.

-

Add benzyl bromide (1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(benzylthio)pyrimidine-4,6-dione.

-